molecular formula C23H30ClNO2 B10858957 Pyrroliphene hydrochloride CAS No. 5591-44-6

Pyrroliphene hydrochloride

Cat. No.: B10858957
CAS No.: 5591-44-6
M. Wt: 387.9 g/mol
InChI Key: QDWFLIRNVGQZLD-UHFFFAOYSA-N
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Description

Pyrroliphene Hydrochloride is a chemical compound known for its versatile applications in various fields such as chemistry, biology, and medicine. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in scientific research due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrroliphene Hydrochloride can be synthesized through several methods. One common approach involves the reduction of pyrrole, a cyclic compound with five atoms, including one nitrogen. This reduction is typically carried out using reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or diethyl ether .

Industrial Production Methods: In industrial settings, this compound is produced by the reaction of 1,4-butanediol and ammonia at elevated temperatures (165–200°C) and pressures (17–21 MPa) in the presence of a cobalt- and nickel oxide catalyst supported on alumina . The reaction is conducted in a continuous tube reactor, and the product is purified through multistage purification and distillation processes.

Chemical Reactions Analysis

Types of Reactions: Pyrroliphene Hydrochloride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions:

    Nucleophilic Substitution: this compound can react with nucleophiles such as amines or thiols under mild conditions to form substituted derivatives.

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted pyrrolidines, oxidized derivatives, and reduced forms of this compound.

Mechanism of Action

The mechanism of action of Pyrroliphene Hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation .

Properties

CAS No.

5591-44-6

Molecular Formula

C23H30ClNO2

Molecular Weight

387.9 g/mol

IUPAC Name

(3-methyl-1,2-diphenyl-4-pyrrolidin-1-ylbutan-2-yl) acetate;hydrochloride

InChI

InChI=1S/C23H29NO2.ClH/c1-19(18-24-15-9-10-16-24)23(26-20(2)25,22-13-7-4-8-14-22)17-21-11-5-3-6-12-21;/h3-8,11-14,19H,9-10,15-18H2,1-2H3;1H

InChI Key

QDWFLIRNVGQZLD-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCCC1)C(CC2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C.Cl

Origin of Product

United States

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